6-Fluoro-6-deoxy-D-galactopyranose
Overview
Description
6-Fluoro-6-deoxy-D-galactopyranose is a fluorinated sugar derivative, specifically a deoxy-fluoro carbohydrate. This compound is characterized by the substitution of a hydroxyl group with a fluorine atom at the sixth carbon position of the D-galactopyranose molecule. Its unique structure makes it a valuable tool in various scientific research fields, particularly in the study of carbohydrate-protein interactions and the development of antiviral drugs.
Mechanism of Action
Target of Action
It is a specialty product used for proteomics research applications .
Biochemical Pathways
It is known to be used in the biomedical industry for the preparation of antiviral drugs and vaccines .
Result of Action
Its unique chemical structure enables it to effectively research various viral infections, including influenza, hiv, and herpes .
Biochemical Analysis
Biochemical Properties
6-Fluoro-6-deoxy-D-galactopyranose plays a significant role in biochemical reactions. It competes with glucose for transport in yeast and is actively transported by the intestine
Cellular Effects
The cellular effects of this compound are primarily observed in its role in researching various viral infections, including influenza, HIV, and herpes It influences cell function by interacting with the cellular machinery involved in these diseases
Molecular Mechanism
It is known that the compound cannot be phosphorylated due to the lack of a hydroxyl group at its 6th position . This unique structure likely influences its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
It is known that the compound is actively transported by the kidney as well as the intestine , suggesting it may interact with enzymes or cofactors in these tissues.
Transport and Distribution
This compound is actively transported by the kidney and the intestine . Detailed information on how the compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-6-deoxy-D-galactopyranose typically involves the fluorination of a suitable precursor. One common method is the treatment of 6-deoxy-6-bromo-D-galactopyranose with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-6-deoxy-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor or acceptor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Substitution Reactions: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the sugar, such as carboxylic acids or aldehydes.
Reduction: Reduced forms, such as alcohols.
Scientific Research Applications
6-Fluoro-6-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a probe in nuclear magnetic resonance spectroscopy due to the presence of the fluorine atom, which provides a distinct signal.
Biology: Studied for its interactions with proteins and enzymes, particularly in the context of carbohydrate recognition and binding.
Medicine: Investigated for its potential in the development of antiviral drugs and vaccines, as its unique structure can inhibit viral replication.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Comparison with Similar Compounds
6-Deoxy-6-chloro-D-galactopyranose: Similar structure but with a chlorine atom instead of fluorine.
6-Deoxy-6-iodo-D-galactopyranose: Contains an iodine atom at the sixth position.
6-Deoxy-6-bromo-D-galactopyranose: Bromine-substituted analogue.
Uniqueness: 6-Fluoro-6-deoxy-D-galactopyranose is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research and drug development.
Properties
IUPAC Name |
(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYXYMHVMDNPY-SVZMEOIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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